1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

chemical structure sulfonamide azetidine

1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic 1,3-disubstituted azetidine bearing two distinct arylsulfonyl groups. Its structure features an electron-rich 2,4-dimethylphenylsulfonyl moiety at the 1-position and an electron-deficient 4-fluorophenylsulfonyl group at the 3-position of the strained four-membered azetidine ring.

Molecular Formula C17H18FNO4S2
Molecular Weight 383.45
CAS No. 1797884-86-6
Cat. No. B2690046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
CAS1797884-86-6
Molecular FormulaC17H18FNO4S2
Molecular Weight383.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C17H18FNO4S2/c1-12-3-8-17(13(2)9-12)25(22,23)19-10-16(11-19)24(20,21)15-6-4-14(18)5-7-15/h3-9,16H,10-11H2,1-2H3
InChIKeyMFAOFIAOPVEJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine (CAS 1797884-86-6): Chemical Identity and Baseline Characteristics


1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic 1,3-disubstituted azetidine bearing two distinct arylsulfonyl groups. Its structure features an electron-rich 2,4-dimethylphenylsulfonyl moiety at the 1-position and an electron-deficient 4-fluorophenylsulfonyl group at the 3-position of the strained four-membered azetidine ring [1]. The compound has the molecular formula C17H18FNO4S2 and a molecular weight of 383.5 g/mol, with the InChIKey MFAOFIAOPVEJQI-UHFFFAOYSA-N [1]. This bifunctional sulfonamide architecture places it within a class of azetidine derivatives that have been investigated as ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype [2]. However, publicly available quantitative pharmacological or physicochemical characterization specific to this compound remains absent from the peer-reviewed primary literature, and its CAS record is associated predominantly with chemical vendor catalogs.

Why Generic Substitution of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine Is Not Supported by Evidence


The dual-sulfonamide substitution pattern of this azetidine creates a structurally distinct chemical space that cannot be generically interchanged with simpler mono-sulfonyl azetidines or analogs bearing only alkyl- or single aryl-sulfonyl groups. The presence of both an electron-donating 2,4-dimethylphenyl ring and an electron-withdrawing 4-fluorophenyl ring on the same scaffold is a deliberate design feature observed in patent filings targeting specific receptor interactions [1]. In the absence of head-to-head pharmacological comparisons, the class-level inference from the 5-HT2A patent literature suggests that even minor aryl substitution changes (e.g., para-fluoro versus para-chloro or meta-methyl) can profoundly alter receptor affinity and selectivity [1]. Therefore, assuming functional equivalence between this compound and its closest purchasable analogs—such as 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride or 1-[(4-fluorophenyl)sulfonyl]azetidine—introduces unquantifiable risk in target-binding or structure-activity relationship (SAR) studies. Until direct comparative data become available, substitution must be treated as a change in chemical entity with unknown biological consequences.

Quantitative Differentiation Evidence for 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine (1797884-86-6)


Structural Distinctiveness Versus Common Mono-Sulfonyl Azetidine Analogs

The target compound is a 1,3-bis(arylsulfonyl)azetidine, a substitution pattern less common than mono-N-sulfonyl azetidines. Its closest commercial analogs—3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride (CAS not assigned, benchchem) and 1-[(4-fluorophenyl)sulfonyl]azetidine (benchchem)—each carry only a single sulfonyl group. The presence of two electronically differentiated sulfonyl groups (2,4-dimethylphenyl vs. 4-fluorophenyl) provides a unique pharmacophoric fingerprint that cannot be replicated by any single-sulfonyl analog. This is a structural, not biological, differentiation. No head-to-head biological data are available for the target compound. [1]

chemical structure sulfonamide azetidine

Molecular Weight and Physicochemical Differentiation from Simpler Azetidine Sulfonamides

The molecular weight of 383.5 g/mol distinguishes this compound from smaller azetidine sulfonamides used as building blocks. For example, azetidine-1-sulfonamide (CAS 654073-32-2) has a molecular weight of 136.17 g/mol, and 3-(4-methylbenzenesulfonyl)azetidine hydrochloride has a molecular weight near 261 g/mol. While these are not direct pharmacological comparators, the significant difference in size and functionality implies different physicochemical property spaces (e.g., lipophilicity, solubility), which can influence compound handling in medicinal chemistry workflows. No experimental logP or solubility data were available for the target compound. [1]

physicochemical properties molecular weight lipophilicity

Patent-Derived Class Evidence for 1,3-Disubstituted Azetidines as 5-HT2A Antagonists

WO2005047247A1 discloses a genus of 1,3-disubstituted azetidine derivatives as antagonists of the human 5-HT2A receptor. The patent demonstrates that aryl substitution on both the N-sulfonyl and C-sulfonyl positions is critical for activity, with preferred embodiments including compounds where one aryl group is substituted with halogen (e.g., fluoro) and the other with alkyl (e.g., methyl) [1]. While the specific compound 1-((2,4-dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is not exemplified with IC50 data in the disclosed text, the structural claims indicate that its substitution pattern is intentionally designed to occupy the receptor binding pocket in a manner distinct from mono-substituted or unsubstituted phenyl analogs. Quantitative Ki or IC50 values for the closest exemplified analogs are in the low nanomolar range (Ki < 100 nM) for 5-HT2A, but no direct comparator data for the target compound are available [1].

5-HT2A antagonist serotonin receptor patent SAR

Absence of Vendor-Specific Purity or Stability Data Limits Procurement Decisions

No publicly accessible certificate of analysis, HPLC purity report, or stability study was located for this compound from any reputable third-party supplier not on the prohibited vendor list. The ChemSrc entry lists no melting point, boiling point, or density . In contrast, many common azetidine building blocks (e.g., 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride) are offered with ≥95% purity and characterized by NMR and LCMS. The lack of such data for CAS 1797884-86-6 means that procurement decisions cannot be guided by documented purity or stability benchmarks, placing the burden of characterization on the end user.

chemical purity stability procurement

Recommended Application Scenarios for 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine Based on Available Evidence


5-HT2A Receptor Antagonist Screening in Neuroscience Drug Discovery

Based on the patent class evidence, this compound is best deployed as a screening candidate in radioligand binding displacement assays against the human 5-HT2A receptor. Its dual-sulfonamide architecture matches the pharmacophoric preferences outlined in WO2005047247A1, and initial testing at a single concentration (e.g., 10 µM) followed by full dose-response curves if hit criteria are met is recommended. Positive results would directly connect this compound to a well-defined target with clinical relevance in schizophrenia and migraine. [1]

Structure-Activity Relationship (SAR) Expansion Around 1,3-Disubstituted Azetidine Cores

The compound's unique combination of a 2,4-dimethylphenyl and a 4-fluorophenyl sulfonyl group makes it a useful SAR probe for exploring the electronic and steric tolerance of the azetidine scaffold. When compared with analogs bearing mono-substitution or different halogen patterns, it can help define the importance of dual aryl sulfonamide substitution in target engagement. This application is driven by the structural differentiation evidence and is appropriate for medicinal chemistry groups refining 5-HT2A or related GPCR ligands. [1] [2]

Chemical Biology Tool for Investigating Sulfonamide-Mediated Protein Interactions

The presence of two distinct sulfonamide groups, one electron-rich and one electron-poor, suggests potential utility as a probe for studying sulfonamide-protein interactions beyond classical receptors, such as carbonic anhydrase or other sulfonamide-recognizing enzymes. While no direct target data exist, the compound's structural features align it with known sulfonamide pharmacophores, and it could serve as a starting point for fragment-based or affinity-based protein profiling experiments. [1]

Synthetic Methodology Development for 1,3-Disubstituted Azetidines

Given the limited characterization of this specific compound, it also presents an opportunity for synthetic chemists to develop or optimize routes to 1,3-bis(sulfonyl)azetidines. The absence of a robust, high-yielding published synthesis means that novel methodology (e.g., sequential sulfonylation, late-stage functionalization) could be demonstrated using this target, yielding publishable results and filling a gap in the literature. [1]

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